2-Fluoro-6-nitro-9h-fluoren-9-one
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Overview
Description
2-Fluoro-6-nitro-9h-fluoren-9-one is an organic compound with the molecular formula C13H6FNO3 It is a derivative of fluorenone, characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 6-position on the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitro-9h-fluoren-9-one typically involves the nitration of 2-fluoro-9-fluorenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenone core, to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Fluoro-6-amino-9h-fluoren-9-one.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: Oxidized fluorenone derivatives.
Scientific Research Applications
2-Fluoro-6-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and functional materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-9-fluorenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-9h-fluoren-9-one: Lacks the fluorine atom, affecting its stability and biological activity.
2,4,5,7-Tetranitrofluorenone: Contains multiple nitro groups, significantly altering its chemical and physical properties.
Uniqueness
2-Fluoro-6-nitro-9h-fluoren-9-one is unique due to the combined presence of both fluorine and nitro groups, which impart distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
16234-84-7 |
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Molecular Formula |
C13H6FNO3 |
Molecular Weight |
243.19 g/mol |
IUPAC Name |
2-fluoro-6-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6FNO3/c14-7-1-3-9-11-6-8(15(17)18)2-4-10(11)13(16)12(9)5-7/h1-6H |
InChI Key |
SJJPJCXEFJDRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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